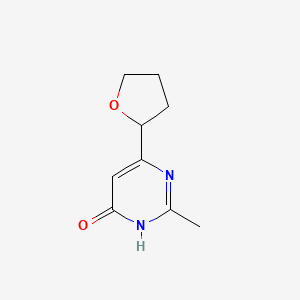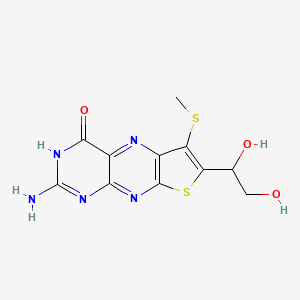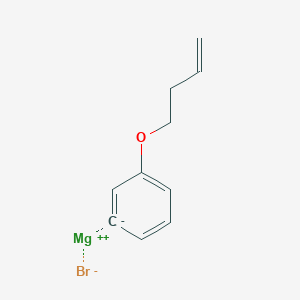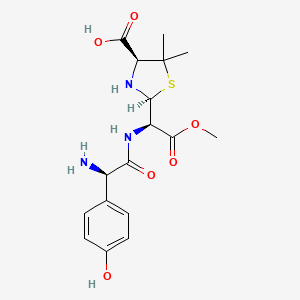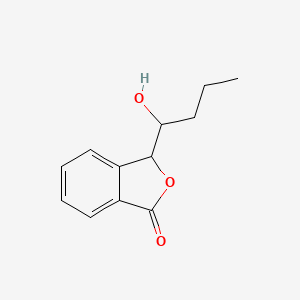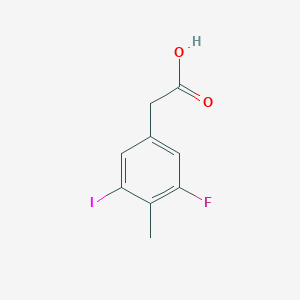
3-Fluoro-5-iodo-4-methylphenylacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-5-iodo-4-methylphenylacetic acid: is an organic compound with the molecular formula C9H8FIO2 and a molecular weight of 294.06 g/mol . This compound is characterized by the presence of fluorine, iodine, and a methyl group attached to a phenylacetic acid backbone. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-5-iodo-4-methylphenylacetic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction , which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing waste and production costs.
Análisis De Reacciones Químicas
Types of Reactions: 3-Fluoro-5-iodo-4-methylphenylacetic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove the iodine or fluorine atoms.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenylacetic acids, while oxidation can produce carboxylic acids.
Aplicaciones Científicas De Investigación
3-Fluoro-5-iodo-4-methylphenylacetic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Fluoro-5-iodo-4-methylphenylacetic acid involves its interaction with specific molecular targets. The presence of fluorine and iodine atoms can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways and result in specific pharmacological effects.
Comparación Con Compuestos Similares
- 3-Fluoro-4-methylphenylacetic acid
- 5-Iodo-4-methylphenylacetic acid
- 3-Fluoro-5-chloro-4-methylphenylacetic acid
Comparison: 3-Fluoro-5-iodo-4-methylphenylacetic acid is unique due to the simultaneous presence of fluorine and iodine atoms, which can significantly alter its chemical and biological properties compared to similar compounds
Propiedades
Fórmula molecular |
C9H8FIO2 |
|---|---|
Peso molecular |
294.06 g/mol |
Nombre IUPAC |
2-(3-fluoro-5-iodo-4-methylphenyl)acetic acid |
InChI |
InChI=1S/C9H8FIO2/c1-5-7(10)2-6(3-8(5)11)4-9(12)13/h2-3H,4H2,1H3,(H,12,13) |
Clave InChI |
UACXPZWLFOOYDH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1I)CC(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


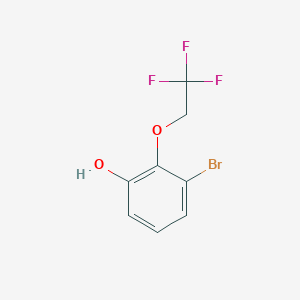
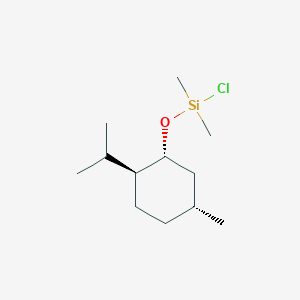
![(2S)-2-amino-5-[[4-oxo-5-[(2S,3R)-2,3,4-trihydroxybutyl]imidazolidin-2-ylidene]amino]pentanoic acid](/img/structure/B13433613.png)
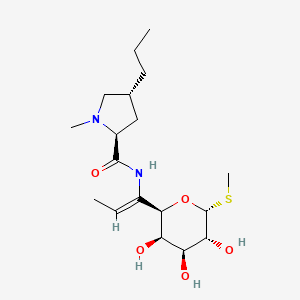
![2-(Chlorofluoromethyl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B13433627.png)

![(5'R,8'S,11'R,13'S,14'S,17'S)-11'-(1,3-benzodioxol-5-yl)-13'-methyl-17'-prop-1-ynylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-5',17'-diol](/img/structure/B13433638.png)

![1,4-Dihydro-1-[2-(2-methoxyphenyl)-2-[(tetrahydro-2H-pyran-4-yl)oxy]ethyl]-alpha,alpha-dimethyl-6-(2-oxazolyl)-2,4-dioxothieno[3,2-d]pyrimidine-3(2H)-acetic Acid](/img/structure/B13433646.png)
